(2S,4R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Overview
Description
(2S,4R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a complex organic compound that features both fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups. These groups are commonly used in peptide synthesis to protect amino acids from undesired reactions. The compound is a derivative of pyrrolidine, a five-membered nitrogen-containing ring, which is often found in various natural products and pharmaceuticals.
Mechanism of Action
Target of Action
N-Boc-trans-4-N-Fmoc-amino-L-proline, also known as (2S,4R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, is primarily used in peptide synthesis . It serves as a protective group for the amino acid proline during the synthesis process . The primary targets of this compound are the amino groups in the peptide chain that need to be protected during synthesis .
Mode of Action
The compound acts as a protective group in peptide synthesis. It protects the amino groups from unwanted reactions during the synthesis process . The Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) groups in the compound are used to protect the amino and carboxyl groups of proline, respectively .
Biochemical Pathways
The compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . In this pathway, the compound is added to the growing peptide chain, and the Fmoc group is selectively removed to allow the addition of the next amino acid. This process is repeated until the desired peptide sequence is obtained .
Result of Action
The result of the compound’s action is the successful synthesis of a peptide with the desired sequence. By protecting the amino groups during synthesis, the compound ensures that the peptide chain grows in the intended manner without unwanted side reactions .
Action Environment
The action of N-Boc-trans-4-N-Fmoc-amino-L-proline is influenced by various environmental factors in the laboratory setting. These include the pH of the solution, the temperature, and the presence of other reagents. For example, the Fmoc group can be removed under mildly basic conditions, allowing the next amino acid to be added to the peptide chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps:
Protection of the amino group: The amino group of the pyrrolidine ring is protected using the Fmoc group. This is usually achieved by reacting the amino group with Fmoc-Cl in the presence of a base such as sodium carbonate.
Protection of the carboxyl group: The carboxyl group is protected using the Boc group. This is done by reacting the carboxyl group with Boc anhydride in the presence of a base like triethylamine.
Coupling reactions: The protected amino acid can then be coupled with other amino acids or peptides using coupling reagents like HATU or EDCI.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Conducting the reactions in large reactors with precise control over temperature, pH, and reaction time.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Quality control: Ensuring the purity and quality of the compound through analytical methods like HPLC and NMR spectroscopy.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The protecting groups can be substituted under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including acids or bases to remove the protecting groups.
Major Products
Deprotected amino acids: Removal of the Fmoc and Boc groups yields the free amino acid.
Oxidized derivatives: Oxidation can produce ketones or carboxylic acids.
Reduced derivatives: Reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry
Peptide synthesis: The compound is widely used in the synthesis of peptides and proteins due to its protecting groups.
Organic synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Biology
Enzyme studies: Used in studying enzyme-substrate interactions and enzyme kinetics.
Protein engineering: Facilitates the synthesis of modified proteins for research purposes.
Medicine
Drug development: Acts as a building block in the synthesis of pharmaceutical compounds.
Bioconjugation: Used in the development of bioconjugates for targeted drug delivery.
Industry
Material science: Utilized in the synthesis of polymers and advanced materials.
Biotechnology: Plays a role in the development of biotechnological applications, including biosensors and diagnostic tools.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
- N6-(((9H-fluoren-9-yl)methoxy)carbonyl)-N2-(tert-butoxycarbonyl)-L-lysine
Uniqueness
- Protecting groups : The combination of Fmoc and Boc groups provides unique protection for both the amino and carboxyl groups, allowing for selective deprotection.
- Versatility : The compound’s structure allows it to be used in a wide range of synthetic and research applications.
- Stability : The protecting groups confer stability to the compound, making it suitable for various reaction conditions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2S,4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-15(12-21(27)22(28)29)26-23(30)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/t15-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXRTVAIJMUAQR-VFNWGFHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176486-63-8 | |
Record name | (2S,4R)-1-[(tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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